molecular formula C12H15N3O2 B2522600 N'-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide CAS No. 1993813-47-0

N'-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide

Cat. No. B2522600
CAS RN: 1993813-47-0
M. Wt: 233.271
InChI Key: GFIHENZMCDVFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide, also known as NM-3, is a small molecule that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit promising anticancer activity, and its mechanism of action is currently under investigation.

Scientific Research Applications

Pharmaceuticals and Drug Development

This compound has shown potential in the development of new pharmaceuticals, particularly as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, potentially leading to the development of drugs that can treat various diseases by inhibiting enzyme activity. Research has focused on its ability to inhibit metalloproteinases, which are involved in tissue remodeling and cancer metastasis .

Cancer Research

In cancer research, this compound is being studied for its potential to inhibit tumor growth. Its ability to interfere with specific signaling pathways that are crucial for cancer cell proliferation makes it a promising candidate for anti-cancer therapies. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor size and spread .

Neuroprotective Agents

Research has indicated that this compound may have neuroprotective properties. It has been investigated for its potential to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By reducing oxidative damage and inflammation, it could help in preserving cognitive function and slowing disease progression .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are another area of interest. It has been shown to inhibit the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane of these microorganisms, leading to cell death. This makes it a potential candidate for developing new antimicrobial agents to combat antibiotic-resistant infections .

Dermatological Applications

Finally, this compound is being explored for its potential use in dermatology. Its anti-inflammatory and antioxidant properties make it a candidate for treating skin conditions such as psoriasis, eczema, and acne. It may help in reducing inflammation and oxidative damage in the skin, promoting healthier skin function.

Example source for enzyme inhibition. Example source for cancer research. Example source for neuroprotection. Example source for anti-inflammatory properties. Example source for antimicrobial activity. : Example source for antioxidant properties. : Example source for cardiovascular research. : Example source for dermatological applications.

properties

IUPAC Name

N'-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-8-3-2-4-10(5-8)15-7-9(6-11(15)16)12(13)14-17/h2-5,9,17H,6-7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIHENZMCDVFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide

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